molecular formula C7H5BF2O2 B2626439 5,6-difluoro-1,3-dihydro-2,1-benzoxaborol-1-ol CAS No. 174671-91-1

5,6-difluoro-1,3-dihydro-2,1-benzoxaborol-1-ol

Cat. No.: B2626439
CAS No.: 174671-91-1
M. Wt: 169.92
InChI Key: ORKULFFYLCPBRO-UHFFFAOYSA-N
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Description

5,6-difluoro-1,3-dihydro-2,1-benzoxaborol-1-ol is a chemical compound with the molecular formula C7H5BF2O2 and a molecular weight of 169.92 g/mol . This compound is part of the benzoxaborole family, which is known for its unique structure that includes a boron atom integrated into a benzene ring fused with an oxaborole ring. The presence of fluorine atoms at the 5 and 6 positions of the benzene ring adds to its distinct chemical properties .

Chemical Reactions Analysis

5,6-difluoro-1,3-dihydro-2,1-benzoxaborol-1-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5,6-difluoro-1,3-dihydro-2,1-benzoxaborol-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex boron-containing compounds.

    Biology: Its unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein interactions.

    Medicine: This compound has potential therapeutic applications, particularly in the development of antifungal and antibacterial agents.

    Industry: It is used in the production of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5,6-difluoro-1,3-dihydro-2,1-benzoxaborol-1-ol involves its interaction with specific molecular targets, such as enzymes and proteins. The boron atom in its structure can form reversible covalent bonds with hydroxyl and amino groups in biological molecules, leading to inhibition of enzyme activity or alteration of protein function. This interaction is crucial for its potential therapeutic effects .

Comparison with Similar Compounds

5,6-difluoro-1,3-dihydro-2,1-benzoxaborol-1-ol can be compared with other benzoxaborole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

5,6-difluoro-1-hydroxy-3H-2,1-benzoxaborole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BF2O2/c9-6-1-4-3-12-8(11)5(4)2-7(6)10/h1-2,11H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORKULFFYLCPBRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=CC(=C(C=C2CO1)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174671-91-1
Record name 5,6-difluoro-1,3-dihydro-2,1-benzoxaborol-1-ol
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